molecular formula C8H9N3O B12981511 5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B12981511
M. Wt: 163.18 g/mol
InChI Key: NSYRZILWUUEWOY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with an aminomethyl group can be catalyzed by various reagents to form the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve the use of magnetically recoverable catalysts, which can be easily separated from the reaction medium using an external magnet. This method offers advantages such as high surface area, simple preparation, and modification .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, acetic anhydride, and various catalysts such as copper and nickel. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridines .

Scientific Research Applications

5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: This compound is used in the study of biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific aminomethyl and pyrrolopyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H9N3O/c9-3-5-1-6-2-7(12)11-8(6)10-4-5/h1,4H,2-3,9H2,(H,10,11,12)

InChI Key

NSYRZILWUUEWOY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)CN

Origin of Product

United States

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